molecular formula C20H22N4O2 B2896612 N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide CAS No. 440330-32-5

N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide

Cat. No.: B2896612
CAS No.: 440330-32-5
M. Wt: 350.422
InChI Key: PXFGZBISXMMVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is a benzamide derivative featuring a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety linked to a benzamide core via a methylene bridge, with an isopentyl group at the N-position. Its structural uniqueness lies in the combination of a triazinone ring (imparting electron-deficient aromatic character) and the flexible isopentyl chain, which may influence solubility and target binding.

Properties

IUPAC Name

N-(3-methylbutyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-14(2)11-12-21-19(25)16-9-7-15(8-10-16)13-24-20(26)17-5-3-4-6-18(17)22-23-24/h3-10,14H,11-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFGZBISXMMVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide typically involves the following steps:

  • Starting Materials: : The synthesis begins with commercially available benzoic acid derivatives and appropriate isopentyl amines.

  • Formation of Intermediate: : The initial reaction involves forming an intermediate compound through a condensation reaction between the benzoic acid derivative and the amine.

  • Cyclization Reaction: : The intermediate undergoes a cyclization reaction in the presence of a suitable catalyst to form the triazine ring structure.

  • Final Product Formation:

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous flow reactors, ensuring optimal reaction conditions for maximum yield. The reaction conditions involve controlled temperatures, pressures, and the use of catalysts to ensure high efficiency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide undergoes various chemical reactions:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be used to modify the triazine ring or the benzamide moiety.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions often involve organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide finds application in several research areas:

  • Chemistry: : It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : Researchers explore its potential as a bioactive molecule with possible antimicrobial and anticancer properties.

  • Medicine: : Preliminary studies investigate its role in drug development, particularly targeting specific proteins or pathways.

  • Industry: : It is used in materials science for developing new polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to fit into active sites, inhibiting or modulating the activity of target proteins. This interaction can trigger specific cellular pathways, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares its 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl core with two primary classes of derivatives: sulfonamides (e.g., 5a–5m) and butanamides (e.g., 14a–14n). Key structural differences include:

  • Backbone linkage : The target compound has a benzamide backbone, whereas sulfonamides (e.g., 5c) feature a benzenesulfonamide group, and butanamides (e.g., 14a) use a butanamide chain .
  • N-substituents : The isopentyl group distinguishes it from analogs with ethyl, phenyl, or longer alkyl chains (e.g., 5c: heptyl; 14a: ethyl) .

Physicochemical Properties

  • NMR Trends: In sulfonamides, the C=O resonance in ¹³C NMR appears at δ ~155.3 ppm, while aromatic carbons (e.g., C-4 of triazinone) resonate at δ ~150.5 ppm . The isopentyl group in the target compound would likely show δ ~22–45 ppm for aliphatic carbons, similar to heptyl/octyl chains in 5c/5d .
  • Solubility : Sulfonamides with polar sulfonamide groups may have higher aqueous solubility than benzamides, but the isopentyl chain could improve lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.